molecular formula C15H13Cl2N3O3 B5056556 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B5056556
M. Wt: 354.2 g/mol
InChI Key: DNGKTELGAJDBTA-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring, which can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydroxide)

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide
  • 4-amino-5-chloro-N-{2-(diethylamino)ethyl}-2-methoxybenzamide

Uniqueness

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

2-chloro-N-[2-(5-chloro-2-nitroanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O3/c16-10-5-6-14(20(22)23)13(9-10)18-7-8-19-15(21)11-3-1-2-4-12(11)17/h1-6,9,18H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGKTELGAJDBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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